1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide
Description
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is a spirocyclic compound characterized by a 1,8-dioxaspiro[4.5]decane core fused to a methanesulfonamide group. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The methanesulfonamide group (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWXJODGXDREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide typically involves the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. {1,8-Dioxaspiro[4.5]decan-2-yl}methanol (C₉H₁₆O₃)
- Molecular Weight : 172.22 g/mol .
- Functional Group : Primary alcohol (-CH₂OH).
- Key Differences: The hydroxyl group increases hydrophilicity compared to the sulfonamide derivative. Intramolecular hydrogen bonding in the spirocyclic system stabilizes the structure, as observed in related pyrrolidinone derivatives .
- Applications : Alcohol derivatives are often intermediates in synthesizing sulfonamides or amines via oxidation or substitution reactions .
{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine Hydrochloride
- Functional Group : Primary amine (-CH₂NH₂·HCl).
- Key Differences : The protonated amine enhances water solubility and reactivity in acid-catalyzed reactions. The hydrochloride salt form is typical for improving stability in pharmaceutical formulations .
- Applications : Amine derivatives serve as precursors for sulfonamide synthesis, where the amine reacts with sulfonyl chlorides to form the sulfonamide group .
Sulfonate/Sulfonamide Derivatives
{1,8-Dioxaspiro[4.5]decan-2-yl}methanesulfonyl Chloride (C₇H₆BrFO₂S)
Comparative Analysis of Properties
*Estimated based on structural formula.
Stability and Reactivity
- The target sulfonamide’s stability is likely enhanced by the spirocyclic core, which restricts rotational freedom and reduces entropy-driven degradation .
- Sulfonyl chlorides (e.g., ) are highly reactive but moisture-sensitive, requiring careful handling, whereas sulfonamides are more stable under ambient conditions .
Solubility and Bioactivity
Research Implications and Gaps
- Synthetic Routes : The target compound can be synthesized via reaction of {1,8-dioxaspiro[4.5]decan-2-yl}methanamine with methanesulfonyl chloride, analogous to methods for related sulfonamides .
- Structural Characterization : Crystallographic tools like SHELX programs () are essential for resolving the spirocyclic framework and hydrogen-bonding patterns .
- Pharmacological Potential: Sulfonamides are known for antimicrobial and protease-inhibitory activities. Further studies are needed to explore the target compound’s bioactivity.
Biological Activity
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework combined with a sulfonamide group. The spirocyclic structure contributes to its distinct chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₃S |
| Molecular Weight | 257.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-defined in literature |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure enhances binding affinity and specificity due to its unique spatial configuration.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in vitro. It may interfere with critical signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Some studies suggest that it may inhibit the production of nitric oxide and prostaglandins, which are mediators of inflammation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Study : A study evaluated the compound's efficacy against human cancer cell lines, demonstrating a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Screening : In vitro assays against bacterial strains showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that the compound binds effectively to target enzymes, providing insights into its mechanism of action at a molecular level .
Comparison with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,8-Dioxaspiro[4.5]decan-2-ylmethanol | Hydroxyl group instead of sulfonamide | Potentially different reactivity profiles |
| 1,7-Dioxaspiro[4.5]decan-2-ylamine | Amine group instead of sulfonamide | Different biological activities due to amine reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
